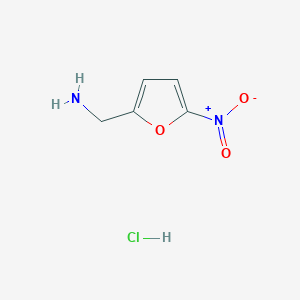
(5-Nitrofuran-2-yl)methanamine hydrochloride
Overview
Description
“(5-Nitrofuran-2-yl)methanamine hydrochloride” is an organic compound with the molecular formula C5H7ClN2O3 . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 180-182°C . Its molecular weight is 178.57 .Scientific Research Applications
Anticorrosion Characteristics
One significant application of furan derivatives in scientific research is as corrosion inhibitors for mild steel in hydrochloric acid solutions. The compound 2-(5-amino-1,3,4-oxadiazol-2-yl)-5-nitrofuran demonstrated notable anticorrosion characteristics toward mild steel dissolution in a hydrochloric acid environment, showcasing an inhibition efficiency of up to 79.49%. This efficiency varied directly with immersion time and temperature, suggesting a physisorption mechanism. Such findings underscore the potential of nitrofuran derivatives in protecting metal structures against corrosion, which is critical in industrial applications (Al-amiery et al., 2021).
Antileishmanial Activity
Nitrofuran derivatives have been explored for their antileishmanial activity. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents showed significant in vitro activity against the promastigote and amastigote forms of Leishmania major. The compound N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride was particularly notable for its low toxicity and high selectivity index, indicating its potential as a therapeutic agent for leishmaniasis (Tahghighi et al., 2011).
Antibacterial Properties
The antibacterial properties of 5-nitrofuran-2-yl derivatives have been extensively studied. These compounds have shown promising activity against both tubercular and non-tubercular mycobacterium species, with some compounds being more active than standard drugs like isoniazid and rifampicin. This suggests their potential use in treating mycobacterial infections, highlighting the versatility of nitrofuran derivatives in antibacterial research (Sriram et al., 2009).
Luminescence Sensing
Nitrofuran derivatives have also been utilized in luminescence sensing, particularly for detecting hypoxic tumor cells. A novel fluorescence probe based on a nitrofuran derivative was developed for imaging the hypoxic status of tumor cells by indirectly detecting nitroreductase activity. This approach enables the differentiation of cells under various hypoxic conditions, providing a valuable tool for cancer research (Li et al., 2013).
Safety and Hazards
“(5-Nitrofuran-2-yl)methanamine hydrochloride” is classified under the GHS07 hazard class. It has hazard statements H335, H302, H315, and H319, indicating that it may cause respiratory irritation, may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
(5-Nitrofuran-2-yl)methanamine hydrochloride, a member of the nitrofuran class of synthetic molecules, primarily targets bacterial cells . Nitrofurans have been shown to be effective against a variety of bacterial infections, including urinary tract infections, bacterial diarrhea, and Helicobacter pylori infections .
Biochemical Pathways
The activated nitrofuran compounds interact with bacterial cells, leading to a series of biochemical reactions that ultimately inhibit bacterial growth
Pharmacokinetics
Like other nitrofuran compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized to its active form, and excreted via the kidneys
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of bacterial cell functions, leading to cell death . In addition, some nitrofuran derivatives have been shown to inhibit the growth of Candida albicans, particularly drug-resistant clinical strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain solvents . Furthermore, factors such as pH, temperature, and the presence of other substances can also influence the compound’s action and stability .
properties
IUPAC Name |
(5-nitrofuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAALQEAIGGQPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39221-63-1 | |
| Record name | (5-nitrofuran-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



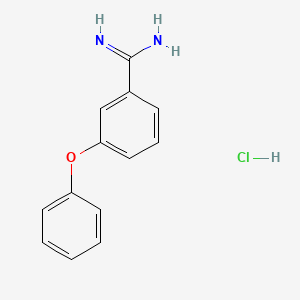
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

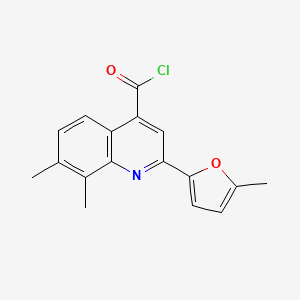
![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)
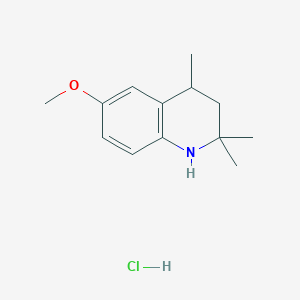
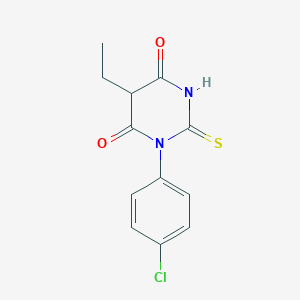

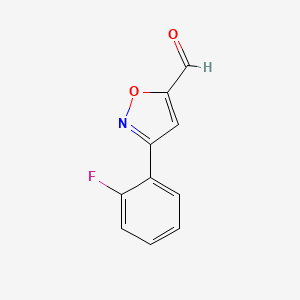
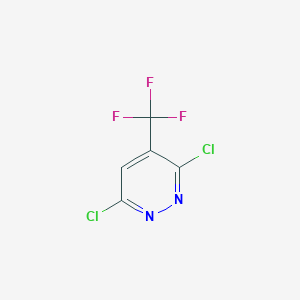
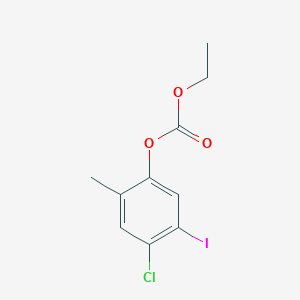

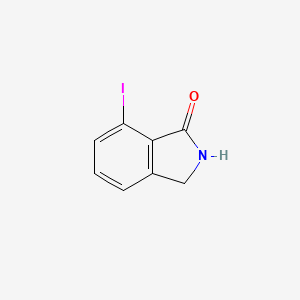
![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)